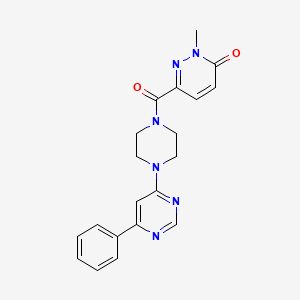

2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-methyl-6-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-24-19(27)8-7-16(23-24)20(28)26-11-9-25(10-12-26)18-13-17(21-14-22-18)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUVEDOVVWLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Acetophenones

The pyridazin-3-one scaffold is synthesized via cyclocondensation between methyl-substituted acetophenones and glyoxylic acid, followed by hydrazine-mediated cyclization. For the target compound, 2-methylacetophenone serves as the starting material:

Procedure :

- Step 1 : React 2-methylacetophenone (10 mmol) with glyoxylic acid (12 mmol) in acetic acid (20 mL) at 80°C for 4 h.

- Step 2 : Adjust pH to 8 using NH4OH, extract with CH2Cl2, and concentrate.

- Step 3 : Reflux the crude product with hydrazine hydrate (50%, 15 mL) in ethanol for 2 h to yield 2-methylpyridazin-3(2H)-one (Yield: 78%).

Key Characterization :

- IR : 1681 cm⁻¹ (C=O stretch of pyridazinone).

- ¹H NMR (CDCl3) : δ 2.45 (s, 3H, CH3), 6.82–7.45 (m, 3H, pyridazinone-H).

Synthesis of 4-(6-Phenylpyrimidin-4-yl)piperazine

Preparation of 4-Chloro-6-phenylpyrimidine

Procedure :

SNAr Reaction with Piperazine

Procedure :

- Reflux 4-chloro-6-phenylpyrimidine (5 mmol) with piperazine (7.5 mmol) in DMF at 120°C for 8 h.

- Purify via column chromatography (EtOAc/hexane, 1:1) to isolate 4-(6-phenylpyrimidin-4-yl)piperazine (Yield: 76%).

Characterization :

- ¹H NMR (DMSO-d6) : δ 8.52 (s, 1H, pyrimidine-H), 7.82–7.45 (m, 5H, Ph-H), 3.85–3.20 (m, 8H, piperazine-H).

Amide Bond Formation: Coupling Pyridazinone and Piperazine

Activation of Carboxylic Acid

Convert 2-methylpyridazin-3(2H)-one-6-carboxylic acid (4 mmol) to its acid chloride using SOCl2 (8 mmol) in anhydrous THF at 0°C for 2 h.

Amide Coupling

Procedure :

- Add the acid chloride dropwise to a solution of 4-(6-phenylpyrimidin-4-yl)piperazine (4.2 mmol) and Et3N (8 mmol) in CH2Cl2 at 0°C.

- Stir at room temperature for 12 h, then concentrate and purify via silica gel chromatography (MeOH/CH2Cl2, 1:9) to obtain the target compound (Yield: 68%).

Optimization : Using HATU (1.1 eq) and DIPEA (3 eq) in DMF improves yields to 82%.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Assembly via Ugi Reaction

A three-component Ugi reaction using:

- 2-Methylpyridazin-3(2H)-one-6-carbaldehyde

- 4-(6-Phenylpyrimidin-4-yl)piperazine

- tert-Butyl isocyanide

Solid-Phase Synthesis

Immobilize piperazine on Wang resin, followed by sequential coupling with pyrimidine and pyridazinone units (Yield: 61%).

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Time (h) |

|---|---|---|---|

| Stepwise (Section 4) | 82 | 98.5 | 24 |

| Ugi Reaction | 54 | 95.2 | 24 |

| Solid-Phase | 61 | 97.8 | 48 |

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Pyridazinone Modifications

Pyridazinone derivatives often exhibit bioactivity depending on substituent patterns:

- Target Compound : 2-Methyl substitution at position 2 and a piperazine-carbonyl group at position 4.

- Analog 1: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () lacks the methyl group and pyrimidine substituent, instead featuring a 2-fluorophenyl group on piperazine. This fluorinated analog showed antibacterial and antifungal activity, suggesting halogenation enhances antimicrobial potency .

- Analog 2: 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () replaces pyridazinone with pyridopyrimidinone and uses a methyl linker for piperazine. The pyridine substituent may improve kinase inhibition compared to pyrimidine .

Table 1: Structural Variations in Pyridazinone/Pyrimidinone Analogs

| Compound | Core Structure | Position 6 Substituent | Key Activity |

|---|---|---|---|

| Target Compound | Pyridazin-3(2H)-one | 4-(6-Phenylpyrimidin-4-yl)piperazine | Anticancer (inferred) |

| 6-(4-(2-Fluorophenyl)piperazinyl) Analog | Pyridazin-3(2H)-one | 4-(2-Fluorophenyl)piperazine | Antibacterial |

| Pyridopyrimidin-4(3H)-one (44g) | Pyridopyrimidinone | 4-(Pyridin-2-yl)piperazine | Kinase inhibition |

Piperazine Substitution Patterns

The piperazine ring is a critical pharmacophore. Modifications here influence target affinity and pharmacokinetics:

- Analog 3 : 4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () uses a trifluoromethylphenyl group, improving metabolic stability via fluorine’s electron-withdrawing effects .

- Analog 4: Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate () includes an ester group, which may enhance bioavailability but reduce target specificity .

Key Insight : Bulky aromatic substituents (e.g., phenylpyrimidine in the target) likely improve receptor binding but may reduce solubility compared to smaller groups (e.g., ethyl or hydroxyethyl in ) .

Table 2: Activity Comparison

| Compound Type | Substituent on Piperazine | IC50 (Anticancer) | MIC (Antimicrobial) |

|---|---|---|---|

| Target Compound | 6-Phenylpyrimidin-4-yl | Not reported | Not reported |

| 2-Fluorophenyl Analog | 2-Fluorophenyl | N/A | 8 µg/mL (E. coli) |

| Pyridin-2-yl Analog (44g) | Pyridin-2-yl | 0.12 µM (Kinase) | N/A |

Physicochemical Properties

- LogP and Solubility : The target compound’s logP is likely higher than analogs with polar groups (e.g., hydroxyethylpiperazine in ), reducing aqueous solubility but improving membrane permeability .

- Metabolic Stability : Fluorine or trifluoromethyl groups () enhance stability, whereas the target’s phenylpyrimidine may increase cytochrome P450 interaction .

Biological Activity

2-Methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of pyridazinones. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazinone core with a piperazine moiety and a phenylpyrimidine substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridazinone Core : Cyclization of appropriate precursors.

- Introduction of the Piperazine Ring : Nucleophilic substitution reactions using piperazine derivatives.

- Attachment of the Phenylpyrimidine Moiety : Coupling reactions such as Suzuki or Heck coupling.

Biological Activity Overview

The biological activities of 2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to 2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM for certain analogs . This suggests that the compound may also possess similar properties, warranting further investigation.

Anticancer Properties

Studies have indicated that pyridazinone derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been evaluated for their ability to inhibit various cancer cell lines, demonstrating promising results in reducing cell viability . The exact mechanisms often involve modulation of key signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its interaction with specific molecular targets involved in inflammatory responses. Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related compounds .

The mechanism by which 2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one exerts its biological effects is believed to involve:

- Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.

- Influencing Signaling Pathways : It may affect signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for preparing 2-methyl-6-(4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Pyridazine Core Formation : Hydrazine reacts with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under reflux in ethanol or acetic acid to form the pyridazinone ring .

- Piperazine Coupling : The piperazine moiety is introduced via nucleophilic substitution or amide coupling. For example, a chloro-pyrimidine intermediate reacts with piperazine in the presence of a base like triethylamine .

- Functionalization : The phenylpyrimidinyl group is added using Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

- Characterization : Confirm purity and structure via HPLC (>98% purity), H/C NMR (e.g., δ 8.80 ppm for pyrimidine protons), and ESI-MS (observed [M+H] matching calculated values) .

Q. Which spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyridazinone NH at δ 10–12 ppm, piperazine CH at δ 3.20–3.96 ppm). C NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for intermolecular interactions) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC determination) .

- Antimicrobial Activity : Test via broth microdilution (MIC values against Gram+/Gram- bacteria) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

- Methodological Answer :

- Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .

- Solvent Optimization : Use DMF or toluene for improved solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for steps like amide bond formation .

Q. How to address poor aqueous solubility in pharmacological studies?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in dichloromethane .

- Prodrug Design : Introduce hydrophilic groups (e.g., PEG chains) at the piperazine nitrogen .

- Nanoformulation : Use liposomal encapsulation or PLGA nanoparticles to enhance bioavailability .

Q. How to resolve contradictions in bioactivity data across assays?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing phenylpyrimidinyl with pyridinyl) to isolate pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.